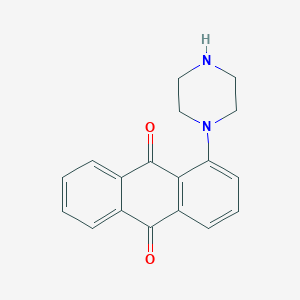

1-Piperazin-1-yl-anthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-1-ylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17-12-4-1-2-5-13(12)18(22)16-14(17)6-3-7-15(16)20-10-8-19-9-11-20/h1-7,19H,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYNYOUTTSGHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Strategies for the Preparation of 1-Piperazin-1-yl-anthraquinone

The synthesis of the parent compound, this compound, is most commonly achieved through nucleophilic aromatic substitution, a classical and robust method in aromatic chemistry.

Nucleophilic aromatic substitution (SNAr) is the most direct and widely employed method for synthesizing this compound. This pathway relies on the reaction of an anthraquinone (B42736) core activated with a suitable leaving group at the C1 position with piperazine (B1678402).

The general reaction involves the displacement of a halide (typically chloro or bromo) from 1-haloanthraquinone by piperazine, which acts as the nucleophile. The electron-withdrawing nature of the carbonyl groups in the anthraquinone skeleton sufficiently activates the aromatic ring for nucleophilic attack, particularly at the α-positions (C1, C4, C5, C8).

A typical procedure involves heating 1-chloroanthraquinone (B52148) or 1-bromoanthraquinone (B1265448) with an excess of piperazine in a high-boiling point solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. The synthesis of analogous compounds, such as 1-(piperidin-1-yl)-9,10-anthraquinone from 1-chloro-9,10-anthraquinone and piperidine (B6355638), demonstrates the feasibility and common application of this method. nih.govnih.gov Similarly, new benzanthrone (B145504) dyes have been prepared via the nucleophilic substitution of a bromine atom by a substituted piperazine. mdpi.com The reaction mechanism proceeds through a two-step addition-elimination sequence, forming a Meisenheimer complex as an intermediate. nih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Chloro-9,10-anthraquinone | Piperidine | Toluene | 80 °C, 48 h | 90% | nih.gov |

| 1,5-Bis(tosyloxy)-9,10-anthraquinone | Piperidine | Toluene | 80 °C, 24 h | - | nih.gov |

This table presents data for analogous reactions, illustrating the general conditions for SNAr on quinone scaffolds.

While direct SNAr is common, modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for C-N bond formation. Although specific examples detailing the synthesis of this compound via Suzuki or Heck reactions are not prevalent in the reviewed literature, the principles of these reactions are widely applied to modify the anthraquinone scaffold. colab.ws

For instance, the Suzuki-Miyaura reaction is frequently used to form new C-C bonds by coupling halogenated anthraquinones with boronic acid derivatives. colab.ws This highlights the utility of palladium catalysis in functionalizing the anthraquinone core.

A more relevant catalytic method for the direct synthesis of this compound would be the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a premier method for forming aryl C-N bonds and is compatible with a wide range of amine and aryl halide substrates. A hypothetical, yet highly plausible, synthetic route would involve the reaction of 1-haloanthraquinone with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., BINAP). This approach could offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Synthesis of Substituted this compound Analogues

The synthesis of analogues is crucial for developing structure-activity relationships. These syntheses can be achieved by either using a pre-substituted piperazine or a pre-substituted anthraquinone in the coupling step, or by post-synthesis modification of the parent compound.

For example, a series of N1-anthraquinon-2-yl amidrazones incorporating N-piperazines were synthesized by reacting a hydrazonoyl chloride derived from 2-aminoanthraquinone (B85984) with the appropriately substituted piperazine. researchgate.net Another study detailed the synthesis of anthraquinone derivatives by first coupling the anthraquinone core to N-Boc-piperazine. kcl.ac.uk The Boc-protecting group is then removed, and the free secondary amine of the piperazine is further functionalized. kcl.ac.uk This modular approach allows for the late-stage introduction of diversity. An example is the synthesis of 1-(2-Aminoethyl)piperazinyl-9,10-dioxo-anthraquinone, which demonstrates substitution on the piperazine ring. researchgate.net

Rational Design of Derivatives for Structure-Activity and Structure-Property Relationship Studies

Rational design is a key strategy in medicinal chemistry and materials science to create derivatives with enhanced or specific properties. mdpi.comnih.gov For this compound derivatives, this involves systematically altering the substituents on both the piperazine ring and the anthraquinone core to study the impact on their biological activity or photophysical characteristics. The piperazine ring is considered a "privileged structure" in drug discovery due to its favorable pharmacokinetic properties and its ability to be easily functionalized. nih.govtandfonline.com

The nitrogen atom at the N-4 position of the piperazine ring is a common site for modification. By introducing various functional groups, researchers can modulate properties such as solubility, basicity, and steric bulk, which in turn influences how the molecule interacts with biological targets. tandfonline.com

Studies on related structures have shown that these modifications can have profound effects. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the nature of the substituent on the piperazine ring was critical for inhibitory activity against Mycobacterium tuberculosis IMPDH. nih.gov Similarly, replacing the piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, demonstrating the importance of the rigid ring structure. nih.gov In another study on fluoroquinolone derivatives, various substituents on the piperazine moiety led to a range of antitumor activities. nih.gov These findings underscore the principle that targeted modifications to the piperazine substituent are a powerful tool for optimizing molecular function.

The anthraquinone core itself can be strategically modified to fine-tune the electronic and steric properties of the molecule. Introducing substituents such as hydroxyl, amino, or alkyl groups at different positions on the anthraquinone rings can alter its redox potential, color, and binding affinity to macromolecules.

A review of methods for the functionalization of anthraquinones highlights numerous strategies, including electrophilic and nucleophilic substitutions and transition metal-catalyzed reactions, to introduce a wide variety of functional groups. colab.ws For example, in a study aimed at developing inhibitors for liver pyruvate (B1213749) kinase, various groups were introduced to the anthraquinone core to understand the key interactions within the enzyme's binding site. kcl.ac.uk These modifications helped to map the binding pocket and improve the inhibitory potency of the compounds. kcl.ac.uk The color of anthraquinone-based compounds can also be easily modified by the type, number, and position of substituents, which is a key consideration in their application as dyes and pigments. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Molecular Structure Confirmation

A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), collectively verify the molecular structure of 1-piperazin-1-yl-anthraquinone.

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of piperazine (B1678402) and anthraquinone (B42736), ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of these two core structures.

In related anthraquinone derivatives, the aromatic protons of the anthraquinone skeleton typically appear in the downfield region of the ¹H NMR spectrum, often between δ 7.0 and 9.0 ppm. For instance, in a study of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, the aromatic protons of the benzanthrone (B145504) core were observed as multiple signals in the range of 7.12–8.70 ppm. mdpi.com The protons of the piperazine ring are found further upfield. In the same study, the methylene (B1212753) protons of the piperazine ring showed broad signals between 2.70 and 3.20 ppm. mdpi.com For 1,5-bis(piperidin-1-yl)-9,10-anthraquinone, a structurally similar compound, the methylene protons of the piperidine (B6355638) ring were observed in distinct regions, with some appearing around 3.137-3.164 ppm. nih.gov The specific chemical shifts for this compound would be expected to fall within similar ranges, with the exact values influenced by the electronic environment of each nucleus.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the anthraquinone moiety are particularly deshielded and typically resonate at around 180-190 ppm. The aromatic carbons of the anthraquinone ring give rise to a series of signals in the aromatic region of the spectrum, generally between 110 and 150 ppm. The aliphatic carbons of the piperazine ring would be expected to appear in the upfield region, typically between 40 and 60 ppm. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for definitively assigning these proton and carbon signals and confirming the point of attachment between the piperazine and anthraquinone moieties. These techniques establish correlations between directly bonded and long-range coupled protons and carbons, respectively.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Anthraquinone Aromatic Protons | 7.0 - 9.0 |

| ¹H | Piperazine Methylene Protons | 2.5 - 3.5 |

| ¹³C | Anthraquinone Carbonyl Carbons | 180 - 190 |

| ¹³C | Anthraquinone Aromatic Carbons | 110 - 150 |

| ¹³C | Piperazine Methylene Carbons | 40 - 60 |

FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The spectrum of this compound is expected to exhibit several key absorption bands.

The most prominent features in the IR spectrum of an anthraquinone derivative are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. For 1-(piperidin-1-yl)-9,10-anthraquinone, these bands are observed at 1667 cm⁻¹ and 1648 cm⁻¹. nih.gov Similarly, for 1,5-bis(piperidin-1-yl)-9,10-anthraquinone, a C=O stretching vibration is reported at 1648 cm⁻¹. nih.govresearchgate.net Aromatic C=C stretching vibrations from the anthraquinone ring system typically appear in the 1600-1400 cm⁻¹ region. For instance, a band at 1580 cm⁻¹ is seen in 1-(piperidin-1-yl)-9,10-anthraquinone. nih.gov

The piperazine moiety also gives rise to characteristic absorptions. The C-N stretching vibrations of the piperazine ring are expected in the 1300-1100 cm⁻¹ range. In 1-(piperidin-1-yl)-9,10-anthraquinone, bands at 1260 cm⁻¹ and 1240 cm⁻¹ are noted. nih.gov The aliphatic C-H stretching vibrations of the methylene groups in the piperazine ring are typically observed between 2800 and 3000 cm⁻¹. For 1-(piperidin-1-yl)-9,10-anthraquinone, these appear at 2943 and 2808 cm⁻¹. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O Stretching | Anthraquinone Carbonyl | 1680 - 1640 | 1667, 1648 nih.gov |

| C=C Stretching | Anthraquinone Aromatic Ring | 1600 - 1400 | 1580 nih.gov |

| C-N Stretching | Piperazine Ring | 1300 - 1100 | 1260, 1240 nih.gov |

| C-H Stretching (sp³) | Piperazine Methylene | 3000 - 2800 | 2943, 2808 nih.gov |

| C-H Stretching (sp²) | Anthraquinone Aromatic | 3100 - 3000 | - |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined, which allows for the unambiguous confirmation of the molecular formula. For the related compound 1-(piperidin-1-yl)-9,10-anthraquinone, the molecular ion [M+H]⁺ was observed at m/z 292.1, corresponding to a molecular weight of 291.34. nih.gov

The fragmentation pattern observed in the mass spectrum offers additional structural evidence. For piperazine-containing compounds, characteristic fragmentation often involves the cleavage of the C-N bonds within the piperazine ring or the bond connecting the piperazine ring to the aromatic system. xml-journal.net In the case of this compound, fragmentation would likely involve the loss of fragments corresponding to the piperazine ring, as well as the characteristic loss of carbon monoxide (CO) molecules from the anthraquinone core. The electron impact mass spectra of anthraquinone derivatives are well-known to exhibit sequential loss of two CO molecules from the molecular ion.

| Ion Type | Description | Expected m/z Value |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | Calculated for C₁₈H₁₆N₂O₂ + H⁺ |

| [M]⁺ | Molecular Ion | Calculated for C₁₈H₁₆N₂O₂ |

| Fragment Ions | Resulting from piperazine ring cleavage | Variable |

| Fragment Ions | Resulting from sequential loss of CO | [M - 28]⁺, [M - 56]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallographic studies on analogous compounds, such as 1-(piperidin-1-yl)-9,10-anthraquinone and 1,5-bis(piperidin-1-yl)-9,10-anthraquinone, reveal important conformational features that are likely to be conserved in this compound. nih.govnih.gov The piperazine ring, like the piperidine ring in these analogs, is expected to adopt a stable chair conformation. nih.govnih.gov This conformation minimizes steric strain within the six-membered ring.

The dihedral angle between the mean plane of the piperazine ring and the mean plane of the anthraquinone ring system is another critical conformational parameter. In 1-(piperidin-1-yl)-9,10-anthraquinone, this angle is 38.7(1)°. nih.gov For the 1,5-disubstituted analog, the angle is similar at 37.5(1)°. nih.gov This significant twist between the two ring systems is a common feature in such structures, arising from the steric hindrance between the piperazine/piperidine ring and the peri-hydrogen and carbonyl group of the anthraquinone core. The anthraquinone skeleton itself is often not perfectly planar, with slight distortions observed to accommodate bulky substituents. nih.govnih.gov

| Conformational Parameter | Expected Feature | Reference Value |

|---|---|---|

| Piperazine Ring Conformation | Chair | Observed in analogous structures nih.govnih.gov |

| Dihedral Angle (Piperazine-Anthraquinone) | ~37-39° | 38.7(1)° in 1-(piperidin-1-yl)anthraquinone nih.gov |

| Anthraquinone Skeleton | Slightly non-planar | Deviation of 0.0885(3) Å in 1-(piperidin-1-yl)anthraquinone nih.gov |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal structures of related amino-substituted anthraquinones, C-H···π and π-π stacking interactions are frequently observed to play a crucial role in stabilizing the crystal packing. nih.govnih.gov

π-π stacking interactions are also a dominant feature, where the planar aromatic systems of adjacent anthraquinone moieties stack on top of each other in a parallel or offset fashion. For example, in the crystal structure of 1-(piperidin-1-yl)-9,10-anthraquinone, a centroid-centroid distance of 3.782(1) Å is reported for π-π stacking interactions. nih.gov In 1,5-bis(piperidin-1-yl)-9,10-anthraquinone, this distance is 3.806(1) Å. nih.gov These interactions lead to the formation of layered or more complex three-dimensional supramolecular architectures. The specific nature and geometry of these interactions in the crystal structure of this compound would determine its macroscopic properties, such as its melting point and solubility.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| C-H···π | Interaction between a C-H bond and an aromatic ring | Variable |

| π-π Stacking | Interaction between two aromatic rings | ~3.3 - 3.8 |

Theoretical Studies on Conformational Dynamics of Piperazine-Anthraquinone Conjugates

Theoretical and computational chemistry offers powerful tools to investigate the conformational landscape of molecules, identifying stable conformers, and determining the energy barriers between them. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.

A potential energy surface (PES) scan is often performed by systematically changing this dihedral angle and calculating the molecule's energy at each step. This process reveals the energy minima, which correspond to stable conformations, and the energy maxima, which represent the transition states between these conformers.

Studies on structurally similar molecules, such as 1-(4-Fluorophenyl)piperazine, have utilized DFT calculations at the B3LYP/6-311++G(d) level to perform detailed conformational analyses. dergipark.org.tr These studies identify multiple stable conformers, with the lowest energy conformation being the most populated at equilibrium. dergipark.org.tr For instance, in the case of 1-(4-fluorophenyl)piperazine, a PES scan around the C-N bond linking the phenyl and piperazine rings identified three distinct conformers. dergipark.org.tr A similar approach is applicable to this compound to understand the conformational preferences of the piperazine ring.

The piperazine ring itself typically adopts a chair conformation, which is its most stable form. However, the attachment to the bulky anthraquinone system can introduce steric hindrance that may influence the puckering of the piperazine ring and its orientation. Quantum chemical studies on di-substituted piperazine anthraquinones have explored these interactions. dntb.gov.ua

Table 1: Theoretical Conformational Analysis Data for a Representative Piperazine-Substituted Aromatic Compound

| Conformer | Dihedral Angle (Canthraquinone-Canthraquinone-Npiperazine-Cpiperazine) | Relative Energy (kcal/mol) | Population (%) |

| I (Equatorial-like) | ~180° | 0.00 | 75 |

| II (Axial-like) | ~60° | 1.5 | 20 |

| III (Twist-boat) | ~120° | 3.0 | 5 |

This table is a representative example based on typical findings for similar molecules and is intended for illustrative purposes.

The data in such a table would indicate that the "Equatorial-like" conformer, where the anthraquinone moiety is in an equatorial position relative to the piperazine chair, is the most stable. The relative energies dictate the Boltzmann population of each conformer at a given temperature, providing a picture of the dynamic equilibrium of the molecule in solution.

Electronic and Spectroscopic Investigations

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental tool for examining the electronic structure of 1-piperazin-1-yl-anthraquinone. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the specific wavelengths of absorption providing insight into the molecule's electronic transitions.

The UV-Vis spectrum of an anthraquinone (B42736) derivative is characterized by several absorption bands corresponding to different electronic transitions. The core chromophore is the anthraquinone system itself, a large conjugated structure. The introduction of the piperazine (B1678402) group at the 1-position acts as an auxochrome, modifying the electronic properties of the parent chromophore.

The absorption spectra of anthraquinone derivatives typically display bands arising from two main types of transitions: π → π* and n → π*.

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. They are generally characterized by high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹) and appear at shorter wavelengths (in the UV region). For anthraquinones, multiple π → π* bands can be observed. ikm.org.my

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (n), typically from the lone pair of the carbonyl oxygen atoms or the piperazine nitrogen atom, to a π* antibonding orbital. These are lower in energy than π → π* transitions and thus appear at longer wavelengths, often extending into the visible region. ikm.org.my They are typically much weaker, with molar absorptivity values often less than 1000 L mol⁻¹ cm⁻¹. nih.gov

In this compound, the nitrogen lone pair of the piperazine group participates in the conjugated system, leading to an intramolecular charge transfer (ICT) transition. This ICT band is a key feature, appearing as a broad, structureless band at the longest wavelength in the visible part of thespectrum. This transition, from the highest occupied molecular orbital (HOMO), largely located on the donor piperazine moiety, to the lowest unoccupied molecular orbital (LUMO), primarily on the acceptor anthraquinone core, is responsible for the compound's color. For similar α-aminophosphonate derivatives of anthraquinone, this ICT band is observed in the range of 465–488 nm. nih.gov

The position and intensity of the absorption bands of this compound are sensitive to both the nature of substituents on the molecule and the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org

Substituent Effects: The electron-donating piperazine group causes a significant bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone. ikm.org.my This is because the nitrogen lone pair raises the energy of the HOMO, reducing the HOMO-LUMO energy gap and thus requiring lower energy (longer wavelength) light for excitation. The extent of this shift is influenced by the electronic nature of any other substituents on the anthraquinone core or the piperazine ring.

Solvent Effects (Solvatochromism): The polarity of the solvent can alter the energy levels of the ground and excited states differently, leading to shifts in the absorption maximum (λ_max).

π → π transitions* often exhibit a bathochromic (red) shift with increasing solvent polarity. This occurs because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. nih.gov

n → π transitions* typically show a hypsochromic (blue) shift as solvent polarity increases. This is due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding with protic solvents, which lowers the ground state energy and increases the energy gap to the excited state.

For donor-acceptor molecules like this compound, the ICT band typically shows positive solvatochromism, shifting to longer wavelengths in more polar solvents. This indicates that the excited state is more polar than the ground state and is thus preferentially stabilized by polar solvent molecules. For example, a related benzanthrone (B145504) derivative with a piperazine substituent shows a bathochromic shift of its absorption maximum from 426 nm in nonpolar hexane (B92381) to 457 nm in highly polar DMSO. mdpi.com

Fluorescence Spectroscopy and Photophysical Characterization

Following absorption of light, the excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. Studying the fluorescence properties provides further information about the excited state dynamics.

This compound is expected to be fluorescent, with emission originating from the decay of the ICT excited state. A key characteristic of its emission is the large difference between the absorption and emission maxima, known as the Stokes shift. This large shift is typical for molecules that undergo a significant change in geometry and electronic distribution upon excitation. nih.gov

The emission spectrum is highly sensitive to the solvent environment. Similar to the absorption spectrum, the emission often exhibits positive solvatochromism (a red shift) with increasing solvent polarity. This occurs because the polar ICT excited state is stabilized over time by the reorientation of polar solvent molecules around it, lowering its energy before emission occurs. This stabilization is more pronounced in more polar solvents, leading to a lower energy (longer wavelength) emission. wikipedia.orgnih.gov

The table below shows the solvatochromic behavior of a related anthraquinone α-aminophosphonate, demonstrating the significant red shift in both absorption and fluorescence maxima as solvent polarity increases.

| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 465 | 588 | 4420 |

| Benzene | 474 | 584 | 3920 |

| Dichloromethane | 480 | 612 | 4370 |

| Acetonitrile | 478 | 622 | 4760 |

| Ethanol (B145695) | 488 | 628 | 4530 |

| Data derived from a study on a diethyl p-methoxyphenylamino(9,10-dioxo-9,10-dihydroanthracen-1-yl)methylphosphonate, a related N-substituted anthraquinone derivative. nih.gov |

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. Both are crucial parameters for understanding the photophysical deactivation pathways available to the molecule.

For many aminoanthraquinones, the quantum yield is often low in polar, protic solvents like ethanol. nih.gov This is because the polar environment can promote non-radiative decay pathways that compete with fluorescence, such as intersystem crossing to the triplet state or deactivation through vibrational relaxation facilitated by hydrogen bonding. nih.gov The fluorescence quantum yields for anthraquinone α-aminophosphonates are notably higher in non-polar solvents compared to polar ones. nih.gov

The fluorescence lifetime is also affected by the solvent. In polar solvents, faster non-radiative decay processes lead to a shorter fluorescence lifetime. For example, the lifetime of 2-aminoanthraquinone (B85984) is significantly shorter in polar solvents compared to non-polar ones, reflecting the increased rate of non-radiative decay. nih.gov

pH-Dependent Spectroscopic Behavior and Protonation Dynamics

The piperazine moiety in this compound contains two secondary amine nitrogen atoms, making its spectroscopic properties sensitive to pH. The piperazine ring has two distinct pKa values and can be protonated in acidic conditions. nih.govsemanticscholar.org

Protonation of the terminal nitrogen of the piperazine ring would have a significant impact on the electronic properties of the molecule. The protonated form, -NH₂⁺-, would have a much-reduced electron-donating ability compared to the neutral amine. This change drastically alters the HOMO energy level and the nature of the ICT.

This modification is expected to cause a pronounced hypsochromic (blue) shift in the long-wavelength absorption band. By neutralizing the electron-donating character of the piperazine group, protonation increases the HOMO-LUMO energy gap, shifting absorption to higher energies (shorter wavelengths). This pH-induced spectral shift allows the compound to act as a potential colorimetric pH sensor.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly fluorescent upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.orgresearchgate.net

Research Findings on Related Compounds

Direct experimental data or detailed research findings on the AIE characteristics of This compound are not found in the existing scientific literature. However, the potential for this compound to exhibit AIE can be considered by examining studies on its constituent parts.

Piperazine as an AIE-active Building Block:

Piperazine and its derivatives are recognized as promising building blocks for creating materials with AIE properties. researchgate.netrsc.orgnih.gov The electron-donating nature and the non-planar chair conformation of the piperazine ring can contribute to the formation of twisted intramolecular charge transfer (TICT) states, which are often associated with AIE phenomena. researchgate.netnih.gov In the aggregated state, the restriction of these intramolecular rotations can lead to enhanced fluorescence emission.

For instance, studies on various piperazine derivatives have shown that their fluorescence intensity significantly increases in aggregate-forming solvent systems (e.g., mixtures of a good solvent and a poor solvent). rsc.org This behavior is a hallmark of AIE.

Anthraquinone Derivatives in Aggregation:

Anthraquinone derivatives have been the subject of numerous photophysical studies, with some research pointing towards aggregation-dependent emission properties. rsc.org While many simple anthraquinone derivatives are not strongly emissive due to efficient intersystem crossing to the triplet state, appropriate substitution can modify their photophysical pathways.

Some studies have explored how aggregation can influence the fluorescence of anthraquinone-based systems. For example, the formation of specific types of aggregates (like H- or J-aggregates) can significantly alter the emission properties. Furthermore, research on an anthraquinone derivative has demonstrated aggregation-induced phosphorescence, a related phenomenon where aggregation enhances emission from the triplet state.

Given the known role of piperazine in promoting AIE and the documented influence of aggregation on the emission of anthraquinone systems, it is plausible that This compound could exhibit AIE characteristics. The combination of the electron-donating piperazine moiety and the electron-accepting anthraquinone core could lead to the formation of a molecule with a twisted intramolecular charge transfer (TICT) character, a common feature in many AIE-active molecules. In a dilute solution, the molecule might be weakly fluorescent due to the free rotation around the C-N bond connecting the two moieties, which provides a non-radiative decay pathway. Upon aggregation, the restriction of this rotation could block this non-radiative channel, leading to a significant enhancement of fluorescence.

However, without direct experimental investigation of This compound , this remains a scientifically informed hypothesis. Detailed studies involving its synthesis and photophysical measurements in various solvent systems and concentrations would be necessary to confirm and characterize its potential AIE properties.

Data Tables

Electrochemical Behavior and Redox Mechanisms

Cyclic Voltammetry and Advanced Voltammetric Techniques

Cyclic voltammetry (CV) serves as a primary tool for investigating the redox behavior of 1-piperazin-1-yl-anthraquinone. This technique allows for the determination of key electrochemical parameters, including redox potentials and the reversibility of electron transfer processes.

The electrochemical reduction of the anthraquinone (B42736) moiety typically proceeds via two successive one-electron steps, forming a radical anion and subsequently a dianion. For amino-substituted anthraquinone derivatives, these reduction potentials are anodically shifted, indicating that they are more difficult to reduce due to the electron-donating nature of the amino group. ifmmi.com For instance, the reduction potentials for diamino-substituted anthraquinone derivatives, such as AQ-1,5-NH and AQ-1,8-NH, are observed at -1.55 V and -1.52 V (vs. Fc/Fc+), respectively. ifmmi.com

In a study of 1,4-diaminoanthraquinone (B121737) dyes, the anion radicals formed upon one-electron reduction were characterized as being of the semiquinone type. rsc.org The reversibility of these processes is a critical factor. For many anthraquinone derivatives, the reduction waves observed in cyclic voltammograms are reversible. ifmmi.com

While specific data for this compound is not extensively documented in the provided search results, the behavior of closely related amino-substituted anthraquinones provides a strong basis for inference. The introduction of the electron-donating piperazine (B1678402) group is expected to make the anthraquinone core more difficult to reduce compared to the unsubstituted parent molecule.

Table 1: Redox Potentials of Selected Anthraquinone Derivatives

| Compound | Reduction Potential (ERed vs. Fc/Fc+) | Reference |

| AQ-1,5-Cl2 | -1.30 V | ifmmi.com |

| AQ-1,5-NH | -1.55 V | ifmmi.com |

| AQ-1,8-NH | -1.52 V | ifmmi.com |

This table presents data for related compounds to infer the behavior of this compound.

Structural modifications to the this compound molecule can significantly influence its redox properties. The substitution pattern on the anthraquinone core and modifications to the piperazine ring can tune the electron density of the system, thereby altering the redox potentials.

The attachment of electron-donating groups, such as the piperazine moiety, generally leads to a cathodic shift in the reduction potential, making the compound more difficult to reduce. rsc.org This is a well-established trend in the electrochemistry of anthraquinone derivatives. rsc.orgnih.gov For example, a study on various amino-substituted anthraquinones demonstrated that increasing the electron-donating strength of the substituent leads to more negative reduction potentials. ifmmi.com

Conversely, the introduction of electron-withdrawing groups would be expected to facilitate reduction, resulting in a positive shift of the redox potential. The position of the substituent on the anthraquinone ring also plays a crucial role. For instance, amino-substitution in the γ-position (e.g., 2-position) of anthraquinone results in a stronger cathodic shift compared to substitution in the β-position (e.g., 1-position). rsc.org

Mechanistic Elucidation of Electron Transfer Pathways (e.g., EE, ECE mechanisms)

The reduction of anthraquinones typically follows a two-step electron transfer (EE) mechanism, where two single-electron transfers occur in succession. However, the presence of protic species or other chemical reactants can lead to more complex pathways, such as the ECE (electron transfer-chemical step-electron transfer) mechanism.

In the context of proton-coupled electron transfer (PCET), the mechanism can switch between a concerted process and a stepwise pathway depending on factors like the driving force for electron and proton transfer. rsc.org For non-canonical tyrosine residues in a protein, the PCET mechanism was found to be predominantly a stepwise proton-transfer-electron-transfer (PTET) at certain pH values, but shifted to a concerted PCET at neutral or lower pH with a stronger oxidant. rsc.org While this example is from a biological system, the fundamental principles of PCET are applicable to synthetic molecules like this compound in appropriate media.

Electrochemical Probing of Interactions with Protons and Ionic Species

The electrochemical behavior of this compound can be significantly influenced by its interaction with protons and other ionic species. The nitrogen atoms in the piperazine ring can be protonated, which will have a profound effect on the electronic properties of the entire molecule.

Protonation of the piperazine moiety would act as an electron-withdrawing group, making the anthraquinone core easier to reduce. This phenomenon is a key aspect of proton-coupled electron transfer (PCET), where the transfer of an electron is coupled to the transfer of a proton. nih.govyoutube.com The mechanism of PCET can be intricate, involving concerted or stepwise pathways. nih.gov

Furthermore, the interaction with metal ions can also modulate the redox properties. Studies on other anthraquinone derivatives have shown their use as ionophores for detecting metal ions like lead (II), where the binding of the ion alters the electrochemical response of the molecule. researchgate.netresearchgate.net This suggests that this compound could also exhibit sensitivity to certain metal ions, a property that could be explored through electrochemical methods.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic nature of 1-Piperazin-1-yl-anthraquinone. A study on the closely related compound, 1-(2-Aminoethyl)piperazinyl-9,10-dioxo-anthraquinone, utilized the B3LYP method with 6-31++G(d,p) and 6-311++G(d,p) basis sets to determine its most stable molecular structure and electronic properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, provides a measure of the molecule's excitability.

For the related compound 1-(2-Aminoethyl)piperazinyl-9,10-dioxo-anthraquinone, DFT calculations revealed the spatial distribution of these orbitals. The HOMO is primarily localized on the piperazine (B1678402) and the adjacent region of the anthraquinone (B42736) core, indicating this is the region from which an electron is most easily donated. Conversely, the LUMO is distributed across the anthraquinone moiety, identifying it as the electron-accepting region. nih.gov The calculated HOMO-LUMO energy gap for this derivative provides insights into its reactivity. nih.gov Generally, a smaller energy gap suggests a higher propensity for chemical reactions.

| Computational Parameter | Description | Significance for this compound |

| HOMO | Highest energy molecular orbital containing electrons. | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. For a derivative, this is on the piperazine and adjacent anthraquinone core. nih.gov |

| LUMO | Lowest energy molecular orbital that is unoccupied. | Represents the region of the molecule that can accept electrons, indicating susceptibility to nucleophilic attack. For a derivative, this is on the anthraquinone moiety. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map of 1-(2-Aminoethyl)piperazinyl-9,10-dioxo-anthraquinone shows the negative potential (red regions) concentrated around the electronegative oxygen atoms of the carbonyl groups on the anthraquinone core. These areas are susceptible to electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms of the piperazine ring's amino group, marking them as sites for potential nucleophilic attack. nih.gov This charge distribution is fundamental to understanding how the molecule interacts with other polar molecules and biological targets.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules. Studies on anthraquinone derivatives have utilized MD simulations to understand their interactions with DNA. nih.gov These simulations have shown that the anthraquinone core can intercalate between DNA base pairs, while side chains influence the stability and entropy of binding. nih.gov

For this compound, MD simulations would be instrumental in exploring the conformational landscape of the piperazine ring, which typically adopts a chair conformation, and the dihedral angle between the piperazine and the anthraquinone plane. Furthermore, these simulations can model the solvation of the molecule, revealing how water molecules arrange around the polar and non-polar regions and influencing its solubility and bioavailability.

Molecular Docking Studies for Predictive Interaction Analysis with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule and a protein or DNA.

In a study of 1-(2-Aminoethyl)piperazinyl-9,10-dioxo-anthraquinone, molecular docking was performed against a DNA dodecamer. The results indicated that the compound has a strong binding affinity, interacting with specific DNA residues through the formation of intermolecular hydrogen bonds. nih.gov The anthraquinone core is predicted to intercalate into the DNA helix, while the piperazinyl side chain interacts with the grooves of the DNA. nih.gov Such studies are crucial for the rational design of new therapeutic agents.

| Biomolecule | Predicted Interaction | Key Residues Involved |

| DNA | Intercalation and groove binding | DC3, DG4, DA5, DC21, DC23 nih.gov |

Quantum Chemical Calculations for Reaction Mechanisms and Basicity

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating reaction mechanisms and predicting fundamental chemical properties like basicity. scientists.uz The basicity of this compound is primarily attributed to the nitrogen atoms of the piperazine ring. The lone pair of electrons on these nitrogen atoms can accept a proton.

Quantum chemical calculations can determine the proton affinity and pKa values of the piperazine nitrogens, providing a quantitative measure of their basicity. These calculations would involve modeling the protonation of the molecule at different nitrogen sites and calculating the energy changes associated with these events. Understanding the basicity is critical as it influences the molecule's solubility in aqueous media and its ability to form salts, which are important pharmaceutical properties.

In Silico Approaches for Structure-Property Relationship (SPR) Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are in silico methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.gov For anthraquinone derivatives, QSAR studies have been employed to understand the structural features that contribute to their anticancer activities. easychair.org

For this compound, a QSAR or QSPR study would involve compiling a dataset of related compounds with known properties (e.g., cytotoxicity, solubility) and then developing a mathematical model that correlates these properties with various molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Such models can then be used to predict the properties of novel, unsynthesized derivatives, thereby guiding the design of compounds with optimized characteristics. For instance, a QSAR study on aryl alkanol piperazine derivatives identified that descriptors like HOMO energy and dipole moment significantly influence their biological activity. nih.gov

Molecular Interactions and Non Clinical Biological Research

Interactions with Nucleic Acids

Anthraquinone-based compounds, including those with piperazine (B1678402) substitutions, are recognized for their ability to interact with nucleic acids, a property that underpins much of their biological activity. nih.gov The planar anthraquinone (B42736) core is a versatile scaffold for designing DNA-binding agents, and the nature and positioning of side chains, such as the piperazine group, significantly influence the binding affinity, mode, and selectivity for specific DNA structures. nih.gov

Investigation of DNA Binding Mechanisms (e.g., Intercalation, Groove Binding)

The primary modes by which small molecules interact with DNA are intercalation (insertion between base pairs) and groove binding (fitting into the major or minor grooves of the DNA helix). Research on anthraquinone derivatives suggests that their binding mechanism is highly dependent on their structural features. While some anthraquinone compounds are known to intercalate into DNA, others exhibit groove binding or external binding. nih.govresearchgate.net For instance, studies on certain anthraquinone derivatives have demonstrated exterior binding to G-quadruplex DNA, as indicated by spectroscopic and molecular docking data. nih.govresearchgate.net This external interaction is a departure from the classical intercalation model often seen with other planar aromatic molecules. mdpi.com The piperazine moiety itself can play a crucial role in these interactions, potentially forming hydrogen bonds or engaging in other non-covalent interactions that stabilize the complex. kcl.ac.uk

Studies on G-Quadruplex DNA Recognition and Selectivity

A significant focus of research has been the interaction of anthraquinone derivatives with G-quadruplex DNA. nih.govresearchgate.netnih.gov G-quadruplexes are non-canonical four-stranded DNA structures found in regions of the genome such as telomeres and oncogene promoters. nih.govresearchgate.net The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase, which is crucial for the immortalization of cancer cells. nih.govmdpi.com

Application of Spectroscopic and Electrochemical Methods for Nucleic Acid Interaction Analysis

A variety of biophysical techniques are employed to characterize the interaction between 1-piperazin-1-yl-anthraquinone derivatives and nucleic acids. These methods provide detailed information about the binding mode, affinity, and stoichiometry of the interaction.

Spectroscopic Methods:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the anthraquinone compound upon addition of DNA, such as hypochromism (decreased absorbance) and red shifts (bathochromism), can indicate binding. researchgate.netnih.gov These changes are often associated with the stacking of the chromophore with DNA bases. nih.gov

Fluorescence Spectroscopy: Quenching of the intrinsic fluorescence of an anthraquinone derivative in the presence of DNA is a strong indicator of interaction. nih.govresearchgate.netnih.gov This technique can be used to determine binding constants. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying conformational changes in DNA upon ligand binding. Changes in the CD spectrum of G-quadruplex DNA, for instance, can confirm the stabilizing effect of the compound. nih.gov

Electrochemical Methods:

Techniques like cyclic voltammetry can be used to study the interaction of electroactive anthraquinone derivatives with DNA. researchgate.net Changes in the electrochemical signals of the compound upon binding to DNA can provide quantitative data on the binding constant and the size of the binding site. researchgate.net

Explorations of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Beyond nucleic acids, the interactions of this compound derivatives with other biological macromolecules, such as proteins and enzymes, are also under investigation. The piperazine moiety is a well-known pharmacophore that can improve protein-binding capacity. mdpi.com

Molecular docking studies have been used to predict and analyze the binding of anthraquinone derivatives to the active sites of enzymes. researchgate.net For example, research on other anthraquinone derivatives has shown inhibitory activity against enzymes like liver pyruvate (B1213749) kinase and cytochromes P450. kcl.ac.uknih.gov In silico and in vitro studies have demonstrated that some anthraquinones are potent inhibitors of CYP1A2, a major cytochrome P450 isoform. nih.gov The piperazine linker in some derivatives has been observed to form interactions with amino acid residues like histidine within the enzyme's binding pocket. kcl.ac.uk

Cellular Uptake and Subcellular Localization Studies (In Vitro Models)

The ability of a compound to enter cells and reach its intracellular target is crucial for its biological activity. The piperazine group is often incorporated into molecules to improve cellular permeability. mdpi.com Studies on related compounds, such as piperazine-substituted phthalocyanines and porphyrins, have provided insights into the factors governing cellular uptake and localization. nih.govnih.gov

The lipophilicity and three-dimensional shape of a molecule are major determinants of its cellular uptake and subcellular distribution. nih.gov For instance, research on photosensitizers has shown that increasing the lipophilicity of a molecule can enhance its cellular uptake and phototoxicity. nih.gov Furthermore, the substitution pattern can influence where the compound accumulates within the cell. While some hydrophilic compounds may localize primarily in lysosomes, more amphiphilic molecules can associate with mitochondria, the endoplasmic reticulum, and the plasma membrane. nih.govnih.gov Two-photon fluorescence imaging and fluorescence correlation spectroscopy are advanced techniques used to visualize and quantify the cellular uptake of fluorescent molecules in live cells. nih.gov

Analysis of Modulatory Effects on Cellular Processes (e.g., proliferation, signaling pathways) in In Vitro Systems

The interaction of this compound derivatives with cellular components can lead to the modulation of various cellular processes. A key area of investigation is the effect of these compounds on cell proliferation. Piperazine-containing compounds have been shown to possess antiproliferative effects in various cancer cell lines. nih.gov

The stabilization of G-quadruplex DNA by anthraquinone derivatives can trigger cellular senescence, a state of irreversible cell growth arrest, in cancer cells. nih.gov Furthermore, these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis. nih.govresearchgate.net The induction of apoptosis is often confirmed by observing changes in cellular morphology, such as nuclear condensation and fragmentation. nih.govresearchgate.net

Advanced Research Applications and Functional Materials Development

Development of Chemosensors and Optical Probes

The inherent optical properties of the anthraquinone (B42736) structure, combined with the chelating capabilities of the piperazine (B1678402) and other similar amine-based functional groups, make these compounds excellent candidates for chemosensors and optical probes.

Derivatives of anthraquinone are actively researched for their ability to selectively detect various ions. The mechanism often involves a change in the electronic properties of the anthraquinone chromophore upon binding of an analyte to the receptor unit, leading to a measurable colorimetric or fluorescent response.

Research has demonstrated that aminoanthraquinone derivatives can serve as effective colorimetric chemosensors for heavy metal ions in aqueous solutions. rsc.org A family of sensors featuring a 1-aminoanthraquinone (B167232) unit functionalized with a polyamine chain was developed for the visual detection and quantification of copper(II) ions. rsc.org By modifying the polyamine chain, selectivity could be tuned, with one derivative also showing a colorimetric response to lead(II), suggesting that simultaneous quantification of both metals is possible. researchgate.net

In the realm of fluorescent sensing, resorcin nih.govarene-based sensors incorporating multiple anthraquinone groups have been engineered for the highly sensitive and accurate detection of ferric (Fe³⁺) ions. nih.gov These sensors exhibit fluorescence quenching upon interaction with Fe³⁺, with detection limits as low as 10.47 nM. nih.gov The strong binding affinity and selectivity make them suitable for detecting Fe³⁺ in real-world samples like human blood serum and tap water. nih.gov While not based on anthraquinone, the principle of using heterocyclic nitrogen-containing moieties for anion sensing has also been demonstrated, with systems like 4-(pyrrol-1-yl)pyridine showing high selectivity for nitrite (B80452) ions in aqueous solutions. mdpi.com

Table 1: Performance of Anthraquinone-Based Metal Ion Sensors

| Sensor Type | Target Ion(s) | Detection Method | Key Findings |

|---|---|---|---|

| 1-aminoanthraquinone with polyamine chain | Cu(II), Pb(II) | Colorimetric | Allows visual detection and quantification in buffered aqueous solution. rsc.orgresearchgate.net |

The protonatable nitrogen atoms in the piperazine ring make 1-piperazin-1-yl-anthraquinone and related compounds inherently sensitive to pH changes. This property is a foundational element for designing advanced pH probes and molecular-scale computational devices known as logic gates.

Researchers have successfully created sophisticated probes that operate as molecular logic gates, where chemical inputs like protons (H⁺) or other ions trigger a specific, readable output, such as a change in fluorescence. For instance, a fluorescent probe based on fluorescence resonance energy transfer (FRET) was developed to be sensitive to acidic pH, switching its emission from green to red in a pH range of 7.0 to 4.0. rsc.org This system can function as an INHIBIT logic gate, using H⁺ and hydroxide (B78521) (OH⁻) ions as inputs to control the optical output. rsc.org

Furthermore, the concept has been extended to create multi-input logic gates for tracking complex biological processes. An activity-based fluorescent probe was designed to monitor mitophagy, the selective degradation of mitochondria. nih.gov This probe, which targets mitochondria, incorporates two different environmentally sensitive dyes. It responds to both peroxynitrite (an initiator of mitophagy) and acidic pH (a marker for lysosome fusion) at different fluorescence wavelengths, effectively acting as a logic gate to track distinct stages of the process. nih.gov Another design, termed a 'Pourbaix sensor', combines a ferrocene (B1249389) unit with a tertiary amine and a fluorophore to create a molecular AND logic gate that provides a fluorescence output only when both an oxidative input and a proton input are present. rsc.org These examples highlight the strategy of combining a signaling unit (like anthraquinone) with a receptor (like piperazine) to create smart molecules that perform logical operations based on their chemical environment. rsc.orgnih.govrsc.org

The fluorescent properties of anthraquinone derivatives are being harnessed for advanced biological imaging techniques. Confocal Laser Scanning Microscopy (CLSM) is a powerful tool that allows for high-resolution, three-dimensional imaging of biological samples. nih.govacs.org Fluorescent probes are essential for this technique, as they label specific structures or report on particular physiological states within cells and tissues.

A recent study explored newly synthesized α-aminophosphonates derived from anthraquinone as fluorescent probes for CLSM. nih.gov These compounds were successfully used for the imaging of the parasitic flatworm Opisthorchis felineus, demonstrating their potential to visualize biological specimens. nih.gov The study highlighted that the anthraquinone derivatives exhibited notable solvatochromic behavior, meaning their fluorescence color changes depending on the polarity of their environment, a property that can be useful for probing different cellular compartments. nih.gov This research underscores the applicability of functionalized anthraquinones as fluorescent dyes for biological imaging, a role for which this compound is conceptually well-suited.

Functional Materials in Energy Storage and Optoelectronics

The redox activity and semiconductor properties of the anthraquinone core make it a valuable building block for functional organic materials used in batteries and electronic devices.

Organic electrode materials are gaining significant interest as sustainable alternatives to traditional inorganic materials in batteries. Anthraquinone and its derivatives are particularly promising for sodium-ion batteries (NIBs) due to their high theoretical capacity and stable electrochemical performance. nih.govnih.gov

Research into anthraquinone-based anodes for NIBs has shown remarkable results. One study developed an electrode that demonstrated a high reversible capacity of 370 mAh g⁻¹ at a current density of 50 mA g⁻¹. nih.gov Critically, this electrode also exhibited exceptional durability, showing no obvious capacity degradation after more than 2,500 cycles at a high current density of 1 A g⁻¹. nih.gov The stability was attributed to the successful suppression of side reactions through the stabilization of a radical intermediate formed during the sodiation/desodiation process. nih.gov

Another approach has focused on the physical form of the electrode. A comparative study of anthraquinone (AQ) thin-film electrodes versus conventional powder-based electrodes revealed significant performance advantages for the thin-film configuration in NIBs. nih.gov The AQ thin-film electrode delivered a much higher initial specific capacity (233 mAh g⁻¹) compared to the AQ powder electrode (87 mAh g⁻¹). nih.gov The thin film also showed vastly superior long-term cycling stability, retaining a capacity of 80 mAh g⁻¹ after 100 cycles, while the powder electrode's capacity dropped to just 4 mAh g⁻¹. nih.gov

Table 2: Performance of Anthraquinone-Based Electrodes in Sodium-Ion Batteries

| Electrode Material | Configuration | Initial Capacity | Cycling Stability | Average Voltage (vs. Na⁺/Na) |

|---|---|---|---|---|

| Stabilized α-C Radical AQ | Powder-based Anode | 370 mAh g⁻¹ (at 50 mA g⁻¹) | >2,500 cycles with minimal degradation | ~0.3 V |

| Anthraquinone (AQ) | Thin-Film Anode | 233 mAh g⁻¹ | 80 mAh g⁻¹ after 100 cycles | Floating potential |

The performance of organic electronic devices is highly dependent on the molecular organization within the active material. For anthraquinone-based materials, creating highly ordered thin films is a key area of research to enhance their electronic and electrochemical properties.

Studies have shown that preparing anthraquinone as a thin film forces the molecules into a more ordered stacking arrangement. nih.gov This structural ordering has a substantial influence on the material's electrochemical performance, leading to improved adhesion to the current collector and enhanced stability, which are beneficial for battery applications. acs.org Computational investigations have provided insights into these physicochemical properties, confirming that the substrate-dependent dimerization and ordering in thin films are key to their improved performance over powder-based systems. nih.govacs.org

Beyond batteries, anthraquinone derivative thin films have been prepared and used as the active layers in n-type organic field-effect transistors (OFETs), demonstrating their utility as organic semiconductors. nih.govrsc.org Further computational studies have explored how modifying the anthraquinone structure with different functional groups can tune the optoelectronic properties for applications in organic photovoltaics. aip.org This research into thin-film assembly and ordering is crucial for unlocking the full potential of this compound and related compounds in next-generation organic electronic devices. nih.govnih.govaip.org

Role as Photosensitizers and Electron Transfer Mediators in Photocatalysis

The intrinsic photochemical properties of the anthraquinone scaffold make it a compelling candidate for applications in photocatalysis. Anthraquinones are recognized as redox-active electron transfer mediators and photochemically active organic photosensitizers. nih.gov Their utility in this field stems from their capacity to absorb light and facilitate the transfer of electrons, which are fundamental processes in initiating chemical reactions. nih.gov These compounds can effectively address common limitations of conventional semiconductor photocatalysts, such as low light utilization and inefficient carrier separation. nih.gov

Derivatives of anthraquinone have been engineered to enhance photocatalytic efficiency. For instance, the introduction of specific substituents can fine-tune the optical properties and improve performance. A study on various substituted anthraquinones revealed that those with electron-withdrawing groups showed a more pronounced improvement in photocatalytic activity for the degradation of rhodamine B under visible light compared to those with electron-donating groups. researchgate.net Notably, 2-carboxyanthraquinone demonstrated exceptional activity, achieving a 99.9% degradation rate within 30 minutes of visible light irradiation. researchgate.net

The core mechanism involves the anthraquinone molecule absorbing photons, leading to an excited state. From this excited state, it can act as an electron acceptor or donor, mediating the transfer of electrons between different species in a reaction mixture. This process can generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂•⁻), which are powerful oxidants for various chemical transformations. rsc.org

The piperazine moiety, when attached to a photosensitizing core, is known to enhance properties critical for performance in biological and aqueous systems, such as solubility and protein-binding capacity. mdpi.comnih.gov In the context of this compound, the piperazine group can be expected to modulate the electronic properties and solubility of the anthraquinone core, thereby influencing its efficacy as a photosensitizer and electron transfer mediator. While direct studies on the photocatalytic activity of this compound are not extensively detailed in the provided results, the principles derived from related structures strongly support its potential. For example, a supramolecular dimer of a methylated vinylpyridinium substituted anthraquinone derivative demonstrated significantly enhanced generation of ROS and superior photocatalytic activity in thiol-ene cross-coupling reactions under visible light. rsc.org This highlights a promising strategy for boosting the photocatalytic power of anthraquinone-based systems. rsc.org

Research into other piperazine-substituted photosensitizers further underscores the beneficial role of the piperazine group. A piperazine-substituted silicon phthalocyanine (B1677752) (PIP-SiPc) showed remarkable singlet oxygen generation ability, leading to efficient photodynamic action. nih.gov Similarly, piperazine-substituted anthracene-BODIPY dyads have been designed as heavy-atom-free photosensitizers with promising antimicrobial photodynamic therapy applications. mdpi.comnih.gov These findings suggest that the piperazine unit in this compound could contribute favorably to its photosensitizing and electron transfer capabilities.

| Research Finding | Compound Type | Application | Reference |

| Serve as redox-active electron transfer mediators and organic photosensitizers. | Anthraquinones (AQs) | Photocatalysis | nih.gov |

| Enhanced generation of reactive oxygen species (¹O₂ and O₂•⁻) and superior photocatalytic activity. | Supramolecular dimer of an anthraquinone derivative | Photoredox thiol–ene cross-coupling reactions | rsc.org |

| Electron-withdrawing substituents improve photocatalytic performance in dye degradation. | Substituted Anthraquinones | Degradation of Rhodamine B | researchgate.net |

| Excellent initiating efficiency for free-radical, thiol–ene, and cationic polymerizations. | Quinizarin derivative | Photopolymerization | rsc.org |

| Piperazine substitution improves cellular uptake and singlet oxygen generation. | Silicon Phthalocyanine | Photodynamic Therapy | nih.gov |

| Piperazine moiety enhances biofunctional potential of photosensitizers. | Anthracene-BODIPY Dyads | Antimicrobial Photodynamic Therapy | mdpi.com |

Applications in Supramolecular Chemistry and Controlled Self-Assembly

The rigid, planar aromatic structure of the anthraquinone core, combined with the flexible and functionally versatile piperazine substituent, makes this compound a valuable building block in supramolecular chemistry and controlled self-assembly. nih.govnih.gov Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. Anthraquinone derivatives are known to participate in such assemblies through various interactions, including π–π stacking and hydrogen bonding. nih.govnih.gov

The crystal structures of related piperidinyl-anthraquinone compounds reveal how these molecules organize in the solid state. For example, in 1-(piperidin-1-yl)-9,10-anthraquinone and 1,5-bis(piperidin-1-yl)-9,10-anthraquinone, adjacent molecules are linked through C—H⋯π and π–π interactions, with centroid–centroid distances around 3.782 Å and 3.806 Å, respectively. nih.govnih.gov These interactions guide the molecules to form layered structures, demonstrating a fundamental form of self-assembly. nih.govnih.gov The piperidine (B6355638) ring in these structures is typically inclined at a significant angle to the plane of the anthraquinone system. nih.govnih.gov

The piperazine group itself is a powerful synthon in supramolecular chemistry, capable of forming strong, charge-assisted hydrogen bonds. rsc.org When piperazine is protonated, it can interact with anionic species, such as the carboxylate groups of aromatic acids, to form well-defined ionic synthons (N–H⋯O). rsc.org This ability allows for the construction of complex, multidimensional supramolecular architectures. The interplay between different functional groups and non-covalent forces like C–H⋯O hydrogen bonds further directs the final structure. rsc.org

In the context of this compound, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors. This dual capability allows for the programmed assembly of molecules into specific architectures. Research on an anthraquinone dye has shown its ability to undergo supramolecular polymerization, first forming 2D-monolayered nanosheets in a kinetically controlled state, which then transform into hierarchically chiral aggregates in a thermodynamically favored process. rsc.org This highlights the potential for anthraquinone derivatives to form complex and functional materials through controlled self-assembly pathways. rsc.org

| Compound | Key Interactions | Resulting Structure/Application | Reference |

| 1-(Piperidin-1-yl)-9,10-anthraquinone | C—H⋯π and π–π interactions | Layered structure parallel to the bc plane | nih.gov |

| 1,5-Bis(piperidin-1-yl)-9,10-anthraquinone | C—H⋯π and π–π interactions | Layered structure parallel to the bc plane | nih.gov |

| Anthraquinone Dye | Supramolecular polymerization | 2D-monolayered nanosheets and chiral aggregates | rsc.org |

| Piperazine / N,N′-dimethylpiperazine with aromatic acids | N–H⋯O charge-assisted hydrogen bonds | Diverse organic supramolecular salt structures | rsc.org |

| Methylated vinylpyridinium substituted anthraquinone with Cucurbit researchgate.neturil | Host-guest interactions | Supramolecular dimer with enhanced photocatalytic activity | rsc.org |

Conclusions and Future Research Directions

Synthesis of Novel 1-Piperazin-1-yl-anthraquinone Scaffolds with Tunable Properties

The primary synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the anthraquinone (B42736) core with piperazine (B1678402). A commonly cited method is the reaction of 1-chloroanthraquinone (B52148) with piperazine, which has been reported to proceed with a commendable yield of 73%. lookchem.com This reaction is a cornerstone for accessing this class of compounds and offers a platform for further derivatization.

The versatility of the piperazine ring, with its secondary amine, allows for a wide array of modifications to create novel scaffolds with tailored properties. This can be achieved by reacting this compound with various electrophiles to introduce functional groups onto the distal nitrogen of the piperazine ring. This approach enables the fine-tuning of the molecule's electronic and steric characteristics, which in turn influences its spectroscopic and electrochemical behavior, as well as its interaction with other molecules. For instance, the synthesis of related piperazine-containing vindoline (B23647) derivatives has demonstrated the feasibility of coupling diverse moieties to the piperazine ring to enhance biological activity. mdpi.com

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reported Yield | Reference |

| 1-Chloroanthraquinone | Piperazine | 73% | lookchem.com |

Integration of Advanced Spectroscopic and Electrochemical Methodologies

A thorough understanding of the structure-property relationships of this compound necessitates the use of advanced spectroscopic and electrochemical techniques. While specific, detailed spectra for this compound are not widely published, the expected spectroscopic and electrochemical behavior can be inferred from studies on analogous N-substituted anthraquinone derivatives.

Spectroscopic Characterization:

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of anthraquinone derivatives is characterized by several π → π* absorption bands. nih.gov The introduction of the piperazine group at the 1-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone molecule, due to the electron-donating nature of the nitrogen atom extending the conjugation. nih.gov The specific absorption wavelengths would be sensitive to the solvent polarity. nih.gov For example, the UV-Vis spectrum of the parent anthraquinone in ethanol (B145695) shows a maximum absorption at 251.2 nm.

Fluorescence Spectroscopy: Many anthraquinone derivatives exhibit fluorescence, and the emission properties are highly dependent on the nature and position of substituents. The introduction of an amino group, as in the case of the piperazinyl substituent, can lead to intramolecular charge transfer (ICT) states, which often results in fluorescence. The fluorescence of this compound is anticipated to be sensitive to its environment, making it a potential candidate for sensor applications. For instance, related anthraquinone-based chemosensors show changes in their fluorescence emission upon binding to metal ions or anions. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the anthraquinone core and the methylene (B1212753) protons of the piperazine ring. The chemical shifts of these protons would provide information about the electronic environment within the molecule. Quantitative ¹H NMR has been successfully used for the determination of other anthraquinone derivatives. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. cdnsciencepub.com Molecular networking based on mass spectrometry has been effectively used to characterize a wide range of anthraquinones in complex mixtures. rsc.org

Electrochemical Behavior:

The electrochemical properties of anthraquinones are well-documented, typically involving two reversible one-electron reduction steps to form a radical anion and then a dianion. researchgate.net The introduction of the electron-donating piperazine group at the 1-position is expected to make the reduction of the anthraquinone core more difficult, shifting the reduction potentials to more negative values compared to the unsubstituted anthraquinone. Cyclic voltammetry would be the primary technique to investigate these redox processes. Studies on the electrochemical oxidation of related 4-(piperazin-1-yl)phenols have shown that the piperazine moiety can be involved in the electrochemical reactions, leading to the formation of new products. nih.gov

Leveraging Computational Chemistry for Rational Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool to complement experimental studies. These methods can be employed to:

Predict Spectroscopic Properties: TD-DFT calculations can predict the UV-Vis absorption spectra of this compound and its derivatives, aiding in the interpretation of experimental data. nih.gov

Elucidate Electronic Structure: DFT calculations can provide insights into the molecular orbital energies (HOMO and LUMO), which are crucial for understanding the electronic transitions and electrochemical behavior of the molecule.

Model Intermolecular Interactions: Computational methods can be used to model the binding of this compound derivatives with various analytes, such as metal ions, which is invaluable for the rational design of new chemosensors.

By combining computational predictions with experimental results, a deeper understanding of the structure-property relationships can be achieved, facilitating the rational design of novel this compound scaffolds with desired functionalities.

Expanding Research Horizons in Sensor Technologies and Functional Materials

The unique structural and electronic properties of this compound make it a promising platform for the development of advanced materials.

Sensor Technologies:

The presence of the piperazine moiety, with its nitrogen atoms capable of acting as binding sites, makes this compound an attractive candidate for the development of chemosensors for metal ions and anions. scispace.comresearchgate.net The binding of an analyte to the piperazine ring can induce a change in the electronic properties of the anthraquinone core, leading to a detectable colorimetric or fluorescent response. The design of such sensors often involves the strategic functionalization of the second nitrogen atom of the piperazine ring to enhance selectivity and sensitivity towards a specific target analyte. A variety of anthraquinone-based fluorescent chemosensors have been developed for the detection of various metal ions. scispace.com

Functional Materials:

The rigid, planar structure of the anthraquinone core, combined with the potential for intermolecular interactions through the piperazine substituent, suggests that this compound could be a building block for functional organic materials. These materials could exhibit interesting properties for applications in organic electronics, such as organic field-effect transistors (OFETs), where other anthraquinone derivatives have shown promise as n-type semiconductors. rsc.org The ability to modify the piperazine group allows for the tuning of solid-state packing and intermolecular interactions, which are critical for charge transport in organic materials.